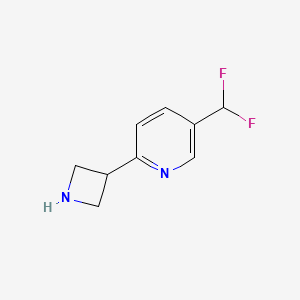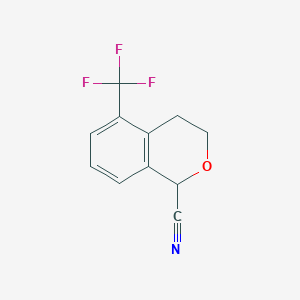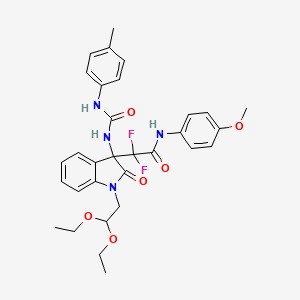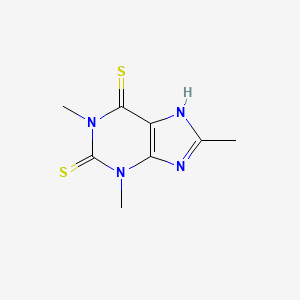
N-(3-Aminopropyl)adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Aminopropyl)adenosine is a compound that combines the structural features of adenosine and a 3-aminopropyl group Adenosine is a nucleoside that plays a crucial role in biochemical processes such as energy transfer and signal transduction
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminopropyl)adenosine typically involves the reaction of adenosine with 3-aminopropylamine. This reaction can be catalyzed by various agents to facilitate the formation of the desired product. One common method involves the use of a fixed bed as a reaction vessel and a molecular sieve to catalyze the reaction between ammonia and acrylonitrile to prepare N-(2-cyanoethyl)-3-aminopropionitrile, which is then subjected to direct catalytic hydrogenation to produce this compound .
Industrial Production Methods: Industrial production of this compound can be achieved through continuous production processes that utilize fixed-bed reactors and molecular sieves. These methods are designed to maximize yield and minimize waste, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: N-(3-Aminopropyl)adenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the adenosine moiety.
Substitution: Substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce various oxidized derivatives, while substitution can introduce new functional groups to the adenosine structure .
Aplicaciones Científicas De Investigación
N-(3-Aminopropyl)adenosine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling and metabolism.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(3-Aminopropyl)adenosine involves its interaction with adenosine receptors, particularly A1 and A2 receptors. These receptors are involved in various physiological processes, including the regulation of heart rate and neurotransmission. By binding to these receptors, this compound can modulate their activity and influence cellular responses. The compound can induce potassium efflux and inhibit calcium influx through channels in nerve cells, leading to hyperpolarization and an increased threshold for calcium-dependent action potentials .
Similar Compounds:
Adenosine: The parent compound, involved in energy transfer and signal transduction.
3-Aminopropyltriethoxysilane: Used in surface functionalization and material synthesis.
N-(2-Aminoethyl)-3-aminopropyltriethoxysilane: Similar in structure but with different functional groups.
Uniqueness: This combination allows it to interact with adenosine receptors and modulate their activity, making it a valuable compound for research and therapeutic purposes .
Propiedades
| 34436-52-7 | |
Fórmula molecular |
C13H20N6O4 |
Peso molecular |
324.34 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-[6-(3-aminopropylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C13H20N6O4/c14-2-1-3-15-11-8-12(17-5-16-11)19(6-18-8)13-10(22)9(21)7(4-20)23-13/h5-7,9-10,13,20-22H,1-4,14H2,(H,15,16,17)/t7-,9-,10-,13-/m1/s1 |
Clave InChI |
PQJLAZRZUFGWPG-QYVSTXNMSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NCCCN |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,5S,9R,10S,13R,14R,17R)-17-((R,E)-5-Isopropylhept-5-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12936579.png)



![1-Chloro-4-phenyldibenzo[b,d]furan](/img/structure/B12936605.png)

![Ethyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12936631.png)


![7-Fluorobenzo[d]thiazole-4-carbonitrile](/img/structure/B12936660.png)
